

Physicochemical properties of N-(3-(trifluoromethyl)benzoyl)glycine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-(Trifluoromethyl)benzamido)acetic acid

Cat. No.: B097685

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of N-(3-(trifluoromethyl)benzoyl)glycine

Abstract

N-(3-(trifluoromethyl)benzoyl)glycine, also known as m-trifluoromethylhippuric acid, is a specialized amino acid derivative that merges the structural features of glycine with a trifluoromethyl-substituted benzoic acid. This compound serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, and a validated synthetic protocol for N-(3-(trifluoromethyl)benzoyl)glycine, offering critical insights for researchers and drug development professionals.

Introduction and Chemical Identity

N-(3-(trifluoromethyl)benzoyl)glycine belongs to the N-acyl glycine class of compounds. Its parent molecule, hippuric acid (N-benzoylglycine), is a natural metabolite formed by the conjugation of benzoic acid and glycine in the liver.^{[1][2][3]} The strategic placement of a trifluoromethyl group on the meta-position of the benzoyl ring significantly alters the molecule's

electronic and steric properties, making it an attractive scaffold for developing novel therapeutics.

1.1. Rationale for Scientific Interest

The scientific rationale for investigating this compound is twofold:

- The N-Acyl Glycine Scaffold: This motif is recognized for its biocompatibility and its role in metabolic conjugation pathways, which can be leveraged for prodrug strategies or to modulate pharmacokinetic profiles.[4]
- The Trifluoromethyl Group: The CF₃ group is a bioisostere for a methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's permeability across biological membranes, increase its resistance to oxidative metabolism, and improve its binding interactions with target proteins.[5]

This guide synthesizes the available data to provide a foundational understanding of this compound for its application in advanced research.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence everything from reaction kinetics to bioavailability.

Table 1: Summary of Physicochemical Properties

Property	Value	Source / Method
IUPAC Name	2-{[3-(Trifluoromethyl)benzoyl]amino}acetic acid	Nomenclature
Synonyms	m-Trifluoromethylhippuric acid	[6]
Molecular Formula	C ₁₀ H ₈ F ₃ NO ₃	Calculated
Molecular Weight	263.17 g/mol	Calculated
Appearance	White crystalline powder (Predicted)	Analogy to Hippuric Acid[2]
Melting Point	187–191 °C (for parent hippuric acid)	[7]
Solubility	Sparingly soluble in cold water; soluble in hot water, ethanol, and ether (Predicted)	Analogy to Hippuric Acid[3][7]

2.1. Solubility and Lipophilicity (LogP)

While specific experimental data for N-(3-(trifluoromethyl)benzoyl)glycine is scarce, its solubility profile can be inferred from its structure and the properties of hippuric acid. Hippuric acid is readily soluble in hot water but less so in cold water.[3] The introduction of the highly lipophilic CF₃ group is expected to decrease its aqueous solubility while increasing its solubility in non-polar organic solvents. This directly impacts its partition coefficient (LogP), a key predictor of a drug's ability to cross cell membranes. The higher LogP of the trifluoromethyl derivative compared to hippuric acid suggests potentially enhanced cell permeability.

2.2. Acidity (pKa)

The primary acidic proton is that of the carboxylic acid group (-COOH). For glycine itself, the pKa of the carboxylic acid is approximately 2.34. In N-(3-(trifluoromethyl)benzoyl)glycine, the electron-withdrawing effects of the adjacent amide and the distant trifluoromethylbenzoyl group will influence this value. The amide N-H proton is significantly less acidic, with a pKa typically above 15, and does not contribute to the compound's acidity in aqueous solution.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's identity and structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

- ^1H NMR: The proton spectrum is predicted to show distinct signals:
 - Aromatic Protons (4H): Complex multiplets between δ 7.5-8.2 ppm, characteristic of a 1,3-disubstituted benzene ring.
 - Amide Proton (1H): A triplet around δ 8.8-9.2 ppm, coupled to the adjacent methylene protons.
 - Methylene Protons (2H): A doublet around δ 3.9-4.2 ppm, coupled to the amide proton.
 - Carboxylic Acid Proton (1H): A broad singlet typically above δ 10 ppm, which may be exchangeable with deuterium in solvents like D_2O .
- ^{13}C NMR: The carbon spectrum will feature:
 - Carbonyl Carbons: Two signals in the δ 165-175 ppm range for the amide and carboxylic acid carbons.
 - Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the CF_3 group will appear as a quartet due to C-F coupling.
 - CF_3 Carbon: A quartet signal with a large coupling constant ($J \approx 272$ Hz).
 - Methylene Carbon: A signal around δ 40-45 ppm.
- ^{19}F NMR: This is a crucial technique for fluorinated compounds. A single, sharp signal is expected around δ -63 ppm (relative to CFCl_3), confirming the presence of the CF_3 group.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3300–2500	O-H (Carboxylic Acid)	Stretching (Broad)
~3300	N-H (Amide)	Stretching
~1730	C=O (Carboxylic Acid)	Stretching
~1650	C=O (Amide I)	Stretching
~1550	N-H Bend (Amide II)	Bending
1350–1100	C-F (CF ₃)	Stretching (Strong)

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong C-F stretches confirm the trifluoromethyl substitution.[\[8\]](#)[\[9\]](#)

3.3. Mass Spectrometry (MS)

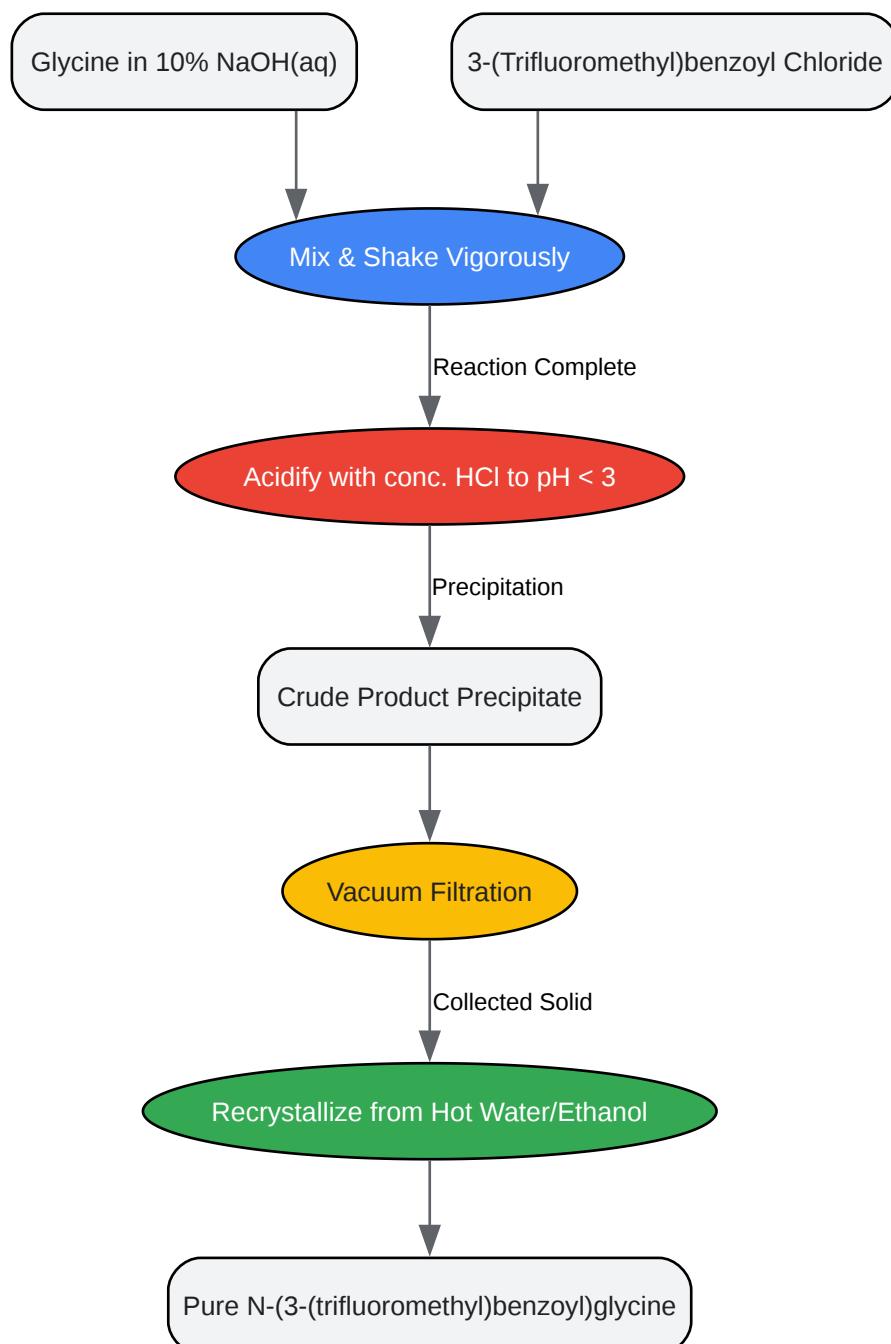
Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Under Electron Ionization (EI), the molecule is expected to fragment via characteristic pathways, including cleavage of the amide bond to yield the 3-(trifluoromethyl)benzoyl cation and the glycine radical cation.

Synthesis and Purification

The most reliable and common method for synthesizing N-acyl glycines is the Schotten-Baumann reaction.[\[3\]](#)[\[5\]](#) This involves the acylation of glycine with an acid chloride under alkaline conditions.

4.1. Synthetic Pathway: Schotten-Baumann Reaction

The causality behind this experimental choice is its high efficiency and operational simplicity. The sodium hydroxide serves two purposes: it deprotonates the glycine amino group, increasing its nucleophilicity, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for N-(3-(trifluoromethyl)benzoyl)glycine.

4.2. Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution yields a crystalline product whose identity can be rigorously confirmed by the spectroscopic methods outlined in Section 3.

- Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.5 g (0.02 mol) of glycine in 25 mL of a 10% sodium hydroxide solution. Cool the flask in an ice bath.
- Acylation: While stirring the cooled glycine solution, add 5.0 g (0.024 mol) of 3-(trifluoromethyl)benzoyl chloride dropwise over 15 minutes. A white solid will begin to form.
- Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour to ensure the reaction goes to completion. The characteristic smell of the acid chloride should dissipate.
- Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the solution is strongly acidic (pH ~2), as confirmed with litmus paper. A dense white precipitate of the product will form.
- Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold deionized water to remove inorganic salts.
- Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C to a constant weight.
- Characterization: Confirm the product's identity and purity via melting point analysis and NMR spectroscopy.

Potential Applications and Toxicological Profile

5.1. Applications in Medicinal Chemistry

Derivatives of benzoyl glycine have shown promise as antibacterial agents.^[5] The strategic introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, has

been shown to enhance this activity.^[5] Therefore, N-(3-(trifluoromethyl)benzoyl)glycine is a prime candidate for:

- A lead compound or scaffold in the development of novel antibiotics.
- A building block for more complex molecules in drug discovery programs targeting various diseases.
- A tool compound for probing biological systems.

5.2. Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(3-(trifluoromethyl)benzoyl)glycine is not widely available, data from analogous compounds like hippuric acid suggest a low to moderate hazard profile.

- Hazards: May cause skin and serious eye irritation.^{[10][11]} Inhalation of dust may cause respiratory tract irritation.
- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.^[12] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.
- First Aid: In case of skin contact, wash thoroughly with soap and water.^[12] For eye contact, rinse cautiously with water for several minutes.^[10] If inhaled, move to fresh air. Seek medical attention if irritation persists.

This information is for guidance only and a substance-specific risk assessment should always be performed.

Conclusion

N-(3-(trifluoromethyl)benzoyl)glycine is a compound of significant interest due to the advantageous properties conferred by its trifluoromethyl group and N-acyl glycine backbone. This guide has detailed its fundamental physicochemical properties, provided a predictive spectroscopic profile for its unambiguous identification, and outlined a robust synthetic protocol. The insights and methodologies presented herein provide a solid foundation for

researchers and scientists to utilize this valuable molecule in drug discovery and development endeavors. Further experimental validation of the predicted properties and exploration of its biological activities are promising avenues for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-benzoyl glycine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 2. acs.org [acs.org]
- 3. Hippuric acid - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. ijpc.org [ijpc.org]
- 6. N-(3-(TRIFLUOROMETHYL)BENZOYL)GLYCINE; m-trifluoromethylhippuric acid; 2-{{[3-(Trifluoromethyl)benzoyl]amino}acetic acid | Chemrio [chemrio.com]
- 7. N-(benzoyl)glycine, CAS No. 495-69-2 - iChemical [ichemical.com]
- 8. Light-induced effects in glycine aqueous solution studied by Fourier transform infrared-emission spectroscopy and ultraviolet-visible spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. pccarx.com [pccarx.com]
- To cite this document: BenchChem. [Physicochemical properties of N-(3-(trifluoromethyl)benzoyl)glycine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097685#physicochemical-properties-of-n-3-trifluoromethyl-benzoyl-glycine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com